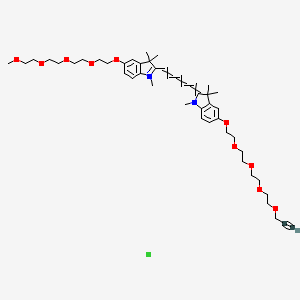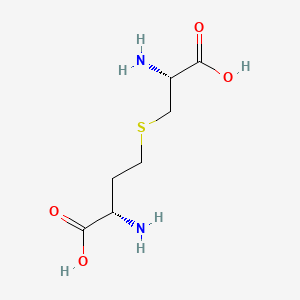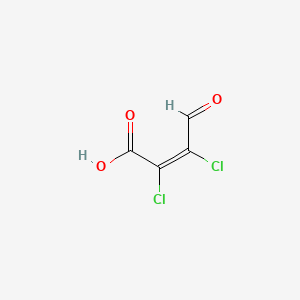
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Scientific Research Applications
Atom Transfer Radical Polymerization
- Polyethylene and polyethylene-block-poly(ethylene glycol) supports grafted with N,N,N‘,N‘-tetraethyldiethylenetriamine were used in copper bromide mediated atom transfer radical polymerization of methyl methacrylate. This demonstrates the application of PEG derivatives in polymerization processes (Shen & Zhu, 2001).
N-Methylation of Cyclic Peptides
- A protocol for the synthesis of N-methylated cyclic peptides was described, showcasing the role of N-methylation in modulating peptides' properties for pharmaceutical applications (Chatterjee, Laufer, & Kessler, 2012).
Gene Delivery Carriers
- Polymers synthesized using radical polymerization and click chemistry, including PEG derivatives, were evaluated as gene delivery carriers. These polymers showed low cytotoxicity and the ability to condense plasmid DNA into nanoparticles (Maji et al., 2012).
Fluorescence Properties of Block Copolymers
- A block copolymer of poly(ethylene glycol) and poly(1,4-(1-H-1,2,3-triazolylene)methylene) exhibited unexpected fluorescence properties. This discovery opens new avenues in fabricating novel emissive materials (Yang, Mori, & Hashidzume, 2019).
Cytotoxicity of PEG Derivatives
- A study on the cytotoxicity of various PEG derivatives revealed differences in their impact on different cell types, highlighting the importance of evaluating 'safe' biomaterials in biomedical research (Liu et al., 2017).
DNA Compactization in PEG Solutions
- The study of DNA compactization in water-salt solutions of PEG showed that methylation of DNA bases affects the formation of compact DNA particles, contributing to our understanding of DNA's interaction with polymers (Akimenko et al., 1977).
Biomedical Applications of Functionalized Polymers
- A study demonstrated the synthesis of degradable and biocompatible copolymers for potential use in gene delivery, highlighting the versatility and biomedical applications of PEG-based polymers (Mees & Hoogenboom, 2015).
properties
Molecular Formula |
C47H67ClN2O10 |
|---|---|
Molecular Weight |
855.51 |
IUPAC Name |
2-[5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |
InChI |
InChI=1S/C47H67N2O10.ClH/c1-9-19-51-22-23-53-26-27-55-29-31-57-33-35-59-39-16-18-43-41(37-39)47(4,5)45(49(43)7)14-12-10-11-13-44-46(2,3)40-36-38(15-17-42(40)48(44)6)58-34-32-56-30-28-54-25-24-52-21-20-50-8;/h1,10-18,36-37H,19-35H2,2-8H3;1H/q+1;/p-1 |
InChI Key |
XQTUJSZRBUKFNO-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>96% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)
